Benzenesulfonamide, N-[(3-bromo-4-fluorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methyl-
Description
Benzenesulfonamide, N-[(3-bromo-4-fluorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methyl- is a substituted sulfonamide characterized by a benzenesulfonamide core with three key substituents:
- A 4-methyl group on the benzene ring.
- An N-[(3-bromo-4-fluorophenyl)methyl] group, introducing halogenated aromaticity (bromo and fluoro) to the structure.
- An N-(2,2-dimethoxyethyl) group, contributing ether and methoxy functionalities.
Sulfonamides are well-documented for their roles as enzyme inhibitors (e.g., carbonic anhydrase, chemokine receptors) and antimicrobial agents . The bromo and fluoro substituents may enhance binding affinity and metabolic stability, while the dimethoxyethyl group could influence solubility and pharmacokinetics.
Properties
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrFNO4S/c1-13-4-7-15(8-5-13)26(22,23)21(12-18(24-2)25-3)11-14-6-9-17(20)16(19)10-14/h4-10,18H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWAWNGTJDKAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)F)Br)CC(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Monoalkylation with (3-Bromo-4-Fluorophenyl)Methyl Bromide
Reaction Conditions
-
Substrate : 4-Methylbenzenesulfonamide
-
Alkylating Agent : (3-Bromo-4-fluorophenyl)methyl bromide
-
Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Solvent : Anhydrous DMF or THF
-
Temperature : 0°C → room temperature
Mechanistic Insights
Deprotonation of the sulfonamide nitrogen generates a nucleophilic amide ion, which undergoes Sₙ2 displacement with the benzyl bromide. Steric hindrance from the ortho-bromo and fluoro substituents may necessitate extended reaction times or elevated temperatures.
Optimization Data
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Base | NaH vs. K₂CO₃ | NaH superior (85% vs. 60%) |
| Solvent | DMF vs. THF | DMF preferred (polar aprotic) |
| Stoichiometry | 1.2 eq alkylating agent | Minimizes diastereomers |
Workup
Post-reaction, the mixture is quenched with ice water, extracted with dichloromethane (DCM), and purified via silica gel chromatography (eluent: 3:7 ethyl acetate/hexane).
Dialkylation with 2,2-Dimethoxyethyl Tosylate
Challenges in Second Alkylation
After monoalkylation, the remaining sulfonamide nitrogen is less nucleophilic. Activating the alkylating agent (e.g., converting 2,2-dimethoxyethanol to its tosylate) enhances reactivity.
Procedure
-
Tosylation of 2,2-Dimethoxyethanol
React with p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C (90% yield). -
Alkylation
-
Substrate : Monoalkylated sulfonamide
-
Alkylating Agent : 2,2-Dimethoxyethyl tosylate
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Base : DBU (1,8-diazabicycloundec-7-ene)
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Solvent : Acetonitrile
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Temperature : 60°C, 12 h
-
Yield Optimization
| Parameter | Value | Yield |
|---|---|---|
| Base | DBU | 78% |
| Solvent | CH₃CN | 78% |
| Alternative Base | K₂CO₃ | 45% |
Purification
Crude product is subjected to recrystallization from ethanol/water (7:3) to remove unreacted tosylate.
Alternative Pathways: One-Pot Double Alkylation
A telescoped approach reduces purification steps but risks regiochemical ambiguity:
Conditions
-
Alkylating Agents : Equimolar (3-bromo-4-fluorophenyl)methyl bromide and 2,2-dimethoxyethyl bromide
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Base : Cs₂CO₃ (2.5 eq)
-
Catalyst : Tetrabutylammonium iodide (TBAI, 0.1 eq)
-
Solvent : DMF, 80°C, 24 h
Outcome
-
Yield : 62%
-
Byproducts : Quaternary ammonium salts (15%), monoalkylated species (23%)
Advantage : Reduced handling of intermediates.
Disadvantage : Lower selectivity necessitates rigorous chromatography.
Palladium-Mediated Approaches
While direct C–N coupling is uncommon for alkylamines, modified Buchwald-Hartwig conditions may apply:
Hypothetical Protocol
-
Substrate : 4-Methyl-N-(2,2-dimethoxyethyl)benzenesulfonamide
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Coupling Partner : (3-Bromo-4-fluorophenyl)boronic acid
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Catalyst : Pd(OAc)₂/XPhos
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Base : K₃PO₄
-
Solvent : Toluene/water (3:1), 100°C
Feasibility : Low, as benzyl boronates are unstable. Alternative use of benzyl halides with Pd/PR₃ systems remains unexplored.
Scalability and Industrial Considerations
Process Intensification
-
Continuous Flow : Microreactors with residence time <10 min enhance heat/mass transfer during exothermic alkylations.
-
Catalyst Recycling : Pd residues from hypothetical coupling routes necessitate immobilization on SiO₂ or magnetic nanoparticles.
Cost Drivers
-
(3-Bromo-4-fluorophenyl)methyl bromide: $320/g (Sigma-Aldrich, 2025)
-
2,2-Dimethoxyethyl tosylate: Synthesized in-house for ~$50/g
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Organic Synthesis
Benzenesulfonamide derivatives are widely utilized as intermediates in organic synthesis. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution reactions, making it a versatile building block for synthesizing more complex molecules.
Biological Research
In biological studies, this compound has shown potential in enzyme inhibition and protein interaction investigations. Its structural similarity to other biologically active compounds allows researchers to use it as a tool in drug discovery processes.
Medicinal Chemistry
The compound exhibits promising antibacterial and antitumor properties, positioning it as a candidate for developing new therapeutic agents. Ongoing research aims to elucidate its mechanisms of action and efficacy against various diseases.
Industrial Applications
In the industrial sector, benzenesulfonamide derivatives are employed in the production of pharmaceuticals and agrochemicals. Their unique properties make them suitable for various applications in specialty chemicals.
Case Study 1: Antibacterial Activity
A study investigated the antibacterial effects of benzenesulfonamide derivatives against several bacterial strains. The results indicated that modifications to the sulfonamide group significantly influenced antibacterial potency. The compound demonstrated effective inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Antitumor Properties
Another research focused on the antitumor activity of benzenesulfonamide derivatives in vitro. The findings revealed that specific modifications to the phenyl ring enhanced cytotoxicity against cancer cell lines. This study highlighted the importance of structural optimization in developing effective antitumor agents.
Mechanism of Action
The mechanism by which Benzenesulfonamide, N-[(3-bromo-4-fluorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methyl- exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzenesulfonamide Family
The following table compares the target compound with structurally related benzenesulfonamide derivatives:
Key Observations:
- Halogenation: The target compound’s 3-bromo-4-fluorophenyl group distinguishes it from non-halogenated (e.g., 5a) or mono-halogenated analogs (e.g., 5h). Bromine and fluorine enhance electrophilic reactivity and binding to hydrophobic pockets in proteins .
- N-Substituents: The 2,2-dimethoxyethyl group is rare in reported benzenesulfonamides, which often feature cyclic amines (piperidine, morpholine) or simple alkyl chains. This substituent may improve solubility and reduce metabolic degradation compared to tertiary amines .
- Synthetic Complexity: The synthesis of the target compound likely requires multi-step halogenation and protection-deprotection strategies, similar to the bromination and oxidation steps in and .
Biological Activity
Benzenesulfonamides are a significant class of compounds known for their diverse biological activities. The compound Benzenesulfonamide, N-[(3-bromo-4-fluorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methyl- is particularly noteworthy due to its potential therapeutic applications, which include antibacterial, antitumor, and enzyme inhibition properties. This article explores the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The IUPAC name for the compound is N-[(3-bromo-4-fluorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide . Its molecular formula is , and it features a sulfonamide group that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 421.34 g/mol |
| IUPAC Name | N-[(3-bromo-4-fluorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide |
| Chemical Structure | Chemical Structure |
The biological activity of benzenesulfonamides often involves their interaction with specific enzymes or receptors. The compound may act as an enzyme inhibitor , which can lead to various therapeutic effects. For instance, it has been noted that certain benzenesulfonamides can inhibit calcium channels, thereby affecting cardiovascular functions and potentially lowering blood pressure .
Antibacterial Activity
Research has demonstrated that benzenesulfonamide derivatives exhibit significant antibacterial properties. For example, in a study evaluating various derivatives, certain compounds showed minimal inhibitory concentrations (MIC) against common pathogens such as Escherichia coli and Staphylococcus aureus:
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 4a | 6.67 | E. coli |
| 4h | 6.63 | S. aureus |
| 4d | 6.72 | E. coli |
These findings suggest that modifications in the structure of benzenesulfonamides can enhance their antibacterial efficacy .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. In vitro studies have indicated that benzenesulfonamides can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
Cardiovascular Effects
A significant study utilized an isolated rat heart model to evaluate the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The results indicated that certain derivatives could significantly reduce perfusion pressure compared to controls:
| Compound | Perfusion Pressure Change | Coronary Resistance Change |
|---|---|---|
| 4-(2-amino-ethyl) | Decreased | Decreased |
| Control | Baseline | Baseline |
This suggests a promising avenue for developing cardiovascular therapeutics based on the structural characteristics of these compounds .
Case Studies
- Study on Perfusion Pressure : The interaction of benzenesulfonamide derivatives with calcium channels was investigated using docking studies alongside experimental data. The results reinforced the hypothesis that these compounds could modulate cardiovascular responses by interacting with calcium channel proteins .
- Antimicrobial Evaluation : A comprehensive evaluation of several new benzenesulfonamide derivatives highlighted their varying degrees of antimicrobial activity, with some showing potent effects against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
